molecular formula C18H38NaO4P B12662904 Sodium diisononyl phosphate CAS No. 94247-21-9

Sodium diisononyl phosphate

Cat. No.: B12662904
CAS No.: 94247-21-9
M. Wt: 372.5 g/mol
InChI Key: GGFXPNDEZWKXQZ-UHFFFAOYSA-M
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Description

Sodium diisononyl phosphate is an organophosphate compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of sodium ions and diisononyl phosphate groups, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium diisononyl phosphate typically involves the reaction of diisononyl alcohol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where diisononyl alcohol and phosphoric acid are combined under specific conditions. The resulting mixture is then neutralized with sodium hydroxide, and the product is purified through various techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Sodium diisononyl phosphate can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.

    Substitution: In substitution reactions, one or more atoms in the compound are replaced by different atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogens or other nucleophiles can be used in substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce various alcohols or hydrocarbons.

Scientific Research Applications

Sodium diisononyl phosphate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.

    Biology: The compound is studied for its potential effects on biological systems, including its role in cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: this compound is used in the production of plastics, lubricants, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of sodium diisononyl phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. For example, it may influence cellular signaling pathways by altering the phosphorylation state of key proteins.

Comparison with Similar Compounds

    Diisononyl Phthalate: A widely used plasticizer with similar structural features but different chemical properties.

    Sodium Phosphate: A simpler phosphate compound with distinct applications and reactivity.

Uniqueness: Sodium diisononyl phosphate stands out due to its combination of sodium ions and diisononyl phosphate groups, which confer unique solubility, reactivity, and application potential compared to other similar compounds.

Biological Activity

Sodium diisononyl phosphate (DINP) is a compound primarily used as a plasticizer in various applications, including children's toys and medical devices. Understanding its biological activity is crucial for assessing its safety and potential health risks. This article synthesizes findings from diverse studies on the biological effects of DINP, focusing on its toxicity, mechanisms of action, and implications for human health.

DINP is a phthalate ester derived from isononanol, typically used to enhance the flexibility and durability of plastics. Its chemical structure allows it to interact with biological systems, raising concerns about its potential toxicological effects.

1. Acute and Chronic Toxicity

Research indicates that DINP exposure can lead to significant biological effects, particularly in animal models. Key findings include:

  • Liver Toxicity : Long-term studies have shown that DINP can induce liver toxicity characterized by increased liver weight, elevated serum enzyme levels (ALT, AST), and histopathological changes such as focal necrosis and spongiosis hepatis in F344 rats after 2 years of dietary exposure .
  • Developmental Effects : DINP has been linked to developmental toxicity, particularly affecting reproductive organs and endocrine function. It disrupts sex steroid hormones, leading to adverse reproductive outcomes .

2. Oxidative Stress and Cellular Damage

DINP exposure has been associated with increased oxidative stress. Studies have reported:

  • Reactive Oxygen Species (ROS) : Elevated levels of ROS have been observed in animal models following DINP exposure, leading to cellular damage and apoptosis. For instance, one study noted a significant increase in ROS levels along with a decrease in glutathione (GSH) and superoxide dismutase (SOD) activity .
  • DNA Damage : The compound has been shown to cause DNA damage as indicated by increased levels of 8-OH-dG and DNA fragmentation products (DPC) in exposed groups .

The biological activity of DINP is mediated through several mechanisms:

  • Endocrine Disruption : DINP acts as an endocrine disruptor by interfering with hormone signaling pathways, particularly those related to reproductive health. This disruption can lead to altered hormone levels and reproductive organ development .
  • Inflammatory Response : Exposure to DINP has been linked to an increase in inflammatory markers, suggesting that it may exacerbate conditions such as dermatitis through immune system activation .

Case Study 1: Cognitive Effects in Mice

A study investigating the cognitive effects of DINP found that exposure resulted in significant cognitive deficits and increased anxiety-like behaviors in mice. Histological analysis revealed damage to pyramidal neurons in the hippocampus, correlating with the observed behavioral changes .

Case Study 2: Liver Toxicity Assessment

In a comprehensive assessment conducted by the EPA, chronic exposure to DINP was linked to liver toxicity in rats. The study established a no-observed-adverse-effect level (NOAEL) of 15 mg/kg-day based on liver histopathology findings . This highlights the need for careful consideration of DINP levels in consumer products.

Data Summary

The following table summarizes key findings related to the biological activity of DINP:

Biological EffectObservationsReference
Liver ToxicityIncreased liver weight; elevated serum enzymes
Oxidative StressIncreased ROS; decreased GSH and SOD
Developmental ToxicityDisruption of sex steroid hormones
Cognitive DeficitsImpaired memory; increased anxiety-like behavior

Properties

CAS No.

94247-21-9

Molecular Formula

C18H38NaO4P

Molecular Weight

372.5 g/mol

IUPAC Name

sodium;bis(7-methyloctyl) phosphate

InChI

InChI=1S/C18H39O4P.Na/c1-17(2)13-9-5-7-11-15-21-23(19,20)22-16-12-8-6-10-14-18(3)4;/h17-18H,5-16H2,1-4H3,(H,19,20);/q;+1/p-1

InChI Key

GGFXPNDEZWKXQZ-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCCOP(=O)([O-])OCCCCCCC(C)C.[Na+]

Origin of Product

United States

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